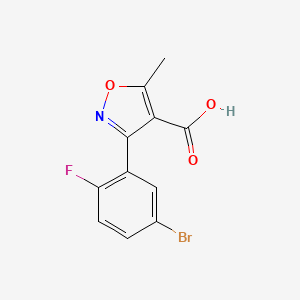

3-(5-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Description

3-(5-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a halogenated isoxazole derivative characterized by a substituted phenyl ring (5-bromo-2-fluoro) attached to the isoxazole core. The bromine and fluorine substituents on the phenyl ring likely enhance lipophilicity and electronic effects, influencing bioavailability and target binding .

Properties

Molecular Formula |

C11H7BrFNO3 |

|---|---|

Molecular Weight |

300.08 g/mol |

IUPAC Name |

3-(5-bromo-2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C11H7BrFNO3/c1-5-9(11(15)16)10(14-17-5)7-4-6(12)2-3-8(7)13/h2-4H,1H3,(H,15,16) |

InChI Key |

CBCPKEXNLUQUQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC(=C2)Br)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Formation of 5-Methylisoxazole-4-Carboxylic Acid Core

A well-documented approach to prepare the 5-methylisoxazole-4-carboxylic acid core involves the following steps, adapted from related isoxazole synthesis methods:

Step (a): Formation of Ethyl Ethoxymethyleneacetoacetate

React ethyl acetoacetate with triethyl orthoformate and acetic anhydride at 75–150 °C (preferably 90–120 °C) to form ethyl ethoxymethyleneacetoacetate. This intermediate is key for subsequent cyclization.

Step (b): Cyclization with Hydroxylamine Sulfate

The intermediate is reacted with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salts at low temperatures (-20 °C to 10 °C) to yield ethyl-5-methylisoxazole-4-carboxylate. This step forms the isoxazole ring.

Step (c): Hydrolysis to 5-Methylisoxazole-4-Carboxylic Acid

Hydrolyze the ester to obtain the free acid.

Halogenation of the Phenyl Ring

-

The phenyl ring is selectively brominated and fluorinated at the 5- and 2-positions, respectively. This can be performed either before or after isoxazole ring formation depending on synthetic route design. The use of electrophilic brominating agents (e.g., N-bromosuccinimide) and fluorinating agents under controlled conditions ensures regioselectivity.

Formation of Acid Chloride Intermediate

Conversion to 5-Methylisoxazole-4-Carbonyl Chloride:

The carboxylic acid is converted to the corresponding acid chloride using reagents such as thionyl chloride or bis(trichloromethyl) carbonate (triphosgene) in an organic solvent. For example, reacting 5-methylisoxazole-4-carboxylic acid with bis(trichloromethyl) carbonate in the presence of catalysts like triethylamine or pyridine in solvents such as benzene, toluene, or dichloromethane at 20–150 °C for 1–6 hours yields the acid chloride.

This method avoids the use of highly corrosive and toxic thionyl chloride, reducing waste and equipment corrosion issues.

Final Coupling to Form Target Compound

- The acid chloride intermediate is then reacted with the appropriately substituted phenyl amine or phenyl derivative bearing the 5-bromo-2-fluoro substitution to yield the target 3-(5-bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

Reaction Conditions, Solvents, and Catalysts

| Step | Reagents/Conditions | Solvents | Catalysts | Temperature | Time | Notes |

|---|---|---|---|---|---|---|

| Formation of ethyl ethoxymethyleneacetoacetate | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride | - | - | 75–150 °C (opt. 90–120 °C) | - | Step (a) of isoxazole synthesis |

| Cyclization to isoxazole ester | Hydroxylamine sulfate, sodium acetate or trifluoroacetic acid salts | - | - | -20 to 10 °C | - | Step (b) |

| Hydrolysis to acid | Acid or base hydrolysis | - | - | Ambient to reflux | - | Step (c) |

| Conversion to acid chloride | Bis(trichloromethyl) carbonate or thionyl chloride | Benzene, toluene, dichloromethane, etc. | Triethylamine, pyridine, tetrabutylurea | 20–150 °C | 1–6 hours | Avoids toxic waste with bis(trichloromethyl) carbonate |

| Halogenation (bromination and fluorination) | Brominating and fluorinating agents | Polar solvents (e.g., acetonitrile) | - | Controlled low temperature | Varies | Regioselective halogenation on phenyl ring |

| Final coupling | Acid chloride + substituted phenyl derivative | Toluene or similar | Triethylamine or other base | 0–50 °C | Overnight | Controlled addition to minimize by-products |

Research Outcomes and Process Advantages

The use of bis(trichloromethyl) carbonate as an alternative to thionyl chloride in acid chloride formation significantly reduces hazardous waste and corrosion, improving environmental and operational safety.

Employing hydroxylamine sulfate rather than hydroxylamine hydrochloride during cyclization leads to clearer reaction mixtures and reduces isomeric impurities, enhancing product purity.

Careful control of reaction temperature and solvent polarity during halogenation and cyclization steps optimizes yield and regioselectivity.

The final coupling reaction performed at low temperature with vigorous stirring and base addition minimizes formation of by-products such as CATA (a known impurity in related syntheses), yielding high-purity target compound.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Outcome | Advantages |

|---|---|---|---|---|

| Isoxazole ring formation | Ethyl acetoacetate, triethyl orthoformate, hydroxylamine sulfate | 75–150 °C (step a), -20 to 10 °C (step b) | 5-Methylisoxazole-4-carboxylate | High purity, reduced impurities |

| Acid chloride formation | Bis(trichloromethyl) carbonate or thionyl chloride | 20–150 °C, organic solvent | 5-Methylisoxazole-4-carbonyl chloride | Less toxic, less waste with bis(trichloromethyl) carbonate |

| Halogenation | Brominating and fluorinating agents | Controlled temp, polar solvents | 5-Bromo-2-fluoro substituted phenyl ring | Regioselective substitution |

| Coupling | Acid chloride + substituted phenyl derivative | 0–50 °C, base catalyst | Target compound | High yield, minimized by-products |

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The isoxazole ring and carboxylic acid group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while substitution reactions can introduce different functional groups onto the phenyl ring.

Scientific Research Applications

3-(5-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.

Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.

Medicine: It is a valuable intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Industry: The compound’s unique structure makes it useful in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid depends on its specific application. In pharmaceutical research, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key structural analogs differ in the position and type of substituents on the phenyl ring, leading to distinct physicochemical and biological properties:

Solubility and Physicochemical Properties

- The 4-bromophenyl derivative (CAS 91182-58-0) is sparingly soluble in chloroform and methanol but dissolves in DMSO .

- Fluorine substitution (e.g., 4-fluoro) enhances polarity, improving aqueous solubility compared to brominated analogs .

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : Bromine and fluorine increase electrophilicity of the isoxazole core, enhancing interactions with biological targets (e.g., enzyme active sites) .

- Positional Effects : 2-Fluoro substitution (as in the target compound) may improve metabolic stability compared to 4-fluoro analogs due to reduced susceptibility to oxidative metabolism .

- Steric Factors : Bulky substituents (e.g., 5-bromo) could hinder binding in sterically constrained pockets, necessitating optimization in drug design .

Biological Activity

3-(5-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic organic compound belonging to the isoxazole family. This compound is characterized by its unique structure, which includes a carboxyl group, a methyl group, and halogen substituents on the phenyl ring. Its potential biological activities have garnered significant interest in medicinal chemistry, particularly concerning its antimicrobial and anti-inflammatory properties.

The chemical properties of 3-(5-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C11H7BrFNO3 |

| Molecular Weight | 300.08 g/mol |

| IUPAC Name | 3-(5-bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid |

| InChI | InChI=1S/C11H7BrFNO3/c1-5-9(11(15)16)10(14-17-5)7-3-2-6(12)4-8(7)13/h2-4H,1H3,(H,15,16) |

| SMILES | CC1=C(C(=NO1)C2=C(C=C(C=C2)Br)F)C(=O)O |

The biological activity of 3-(5-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets in biological systems. The presence of bromine and fluorine substituents enhances its binding affinity to various enzymes and receptors, potentially modulating their activity.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways or microbial growth.

- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Biological Activity Studies

Recent studies have highlighted the biological activities associated with this compound.

Antimicrobial Activity

Research indicates that 3-(5-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Experimental models showed that it could reduce inflammation markers, indicating its potential use in managing inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several isoxazole derivatives, including 3-(5-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. The results indicated a notable reduction in bacterial growth compared to control groups, establishing a basis for further development as an antimicrobial agent .

- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory properties of the compound. Researchers found that treatment with this isoxazole derivative led to decreased levels of pro-inflammatory cytokines in animal models, supporting its therapeutic potential for conditions like arthritis .

Research Findings

A comprehensive review of literature reveals diverse applications and ongoing research into the biological activities of 3-(5-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid:

Key Findings:

- Structure-Activity Relationship (SAR) : Studies suggest that modifications to the halogen substituents can significantly affect biological activity. For instance, varying the position and type of halogen can enhance potency against specific microbial strains .

- Synergistic Effects : Some studies have explored combining this compound with other antibiotics to enhance efficacy against resistant strains .

Q & A

Q. What are the recommended synthetic routes for 3-(5-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, and what reaction conditions are critical for optimizing yields?

- Methodological Answer : The synthesis typically involves a nitrile oxide cyclization strategy. For analogous isoxazole derivatives, the isoxazole ring is formed via [3+2] cycloaddition between a nitrile oxide (generated in situ from 5-bromo-2-fluorobenzaldehyde oxime) and a methyl-substituted alkyne. Subsequent carboxylation at the 4-position introduces the carboxylic acid group . Key parameters include:

- Temperature : Cyclization reactions often require 60–80°C in anhydrous THF or DMF.

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates .

- Post-functionalization : Suzuki-Miyaura coupling may be employed to introduce aryl substituents if precursors lack bromo/fluoro groups .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent positions on the phenyl and isoxazole rings. For example, the fluorine atom’s electron-withdrawing effect shifts nearby proton signals downfield .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% recommended for biological assays) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z ~282.09 for C₁₁H₈BrFNO₃) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). For biological assays:

- Prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers (final DMSO <1% to avoid cytotoxicity) .

- Solubility varies with substituent positions; the 2-fluoro group may enhance lipid membrane permeability compared to 4-fluoro analogs .

Q. In which research areas is this compound primarily applied?

- Methodological Answer :

- Medicinal Chemistry : As a building block for kinase inhibitors or GPCR modulators, leveraging its halogenated aryl group for target binding .

- Material Science : Incorporation into liquid crystals or polymers, where the bromo/fluoro groups tune electronic properties .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the 5-bromo-2-fluorophenyl moiety?

- Methodological Answer :

- Directed Ortho-Metalation : Use a directing group (e.g., amide) on the phenyl ring to position bromine and fluorine via sequential halogenation .

- Cross-Coupling : Employ Pd-catalyzed borylation followed by Miyaura-Ishiyama fluorination to install fluorine at the 2-position .

- Yield Optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) to minimize dehalogenation side reactions .

Q. How do discrepancies in reported biological activities of similar isoxazole derivatives inform SAR studies for this compound?

- Methodological Answer :

- Substituent Position Analysis : Compare 5-bromo-2-fluorophenyl derivatives with 4-bromo-3-fluoro analogs (e.g., ). The 2-fluoro group may enhance steric hindrance, altering target binding .

- Bioassay Validation : Replicate assays (e.g., kinase inhibition) under standardized conditions (ATP concentration, pH) to resolve conflicting activity reports .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2). The carboxylic acid group may form hydrogen bonds with catalytic residues .

- DFT Calculations : Assess electronic effects of bromo/fluoro substituents on isoxazole ring reactivity (e.g., HOMO-LUMO gaps) .

Q. How does the compound’s stability under varying storage conditions impact long-term studies?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-protected containers. The bromo group is susceptible to photodegradation; monitor via periodic HPLC .

- Degradation Pathways : Hydrolysis of the isoxazole ring may occur under strong acidic/basic conditions. Use neutral buffers for in vitro assays .

Q. What purification strategies resolve challenges in isolating the final product from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for initial purification.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystalline yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.